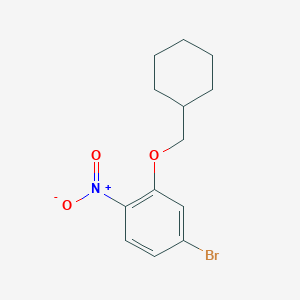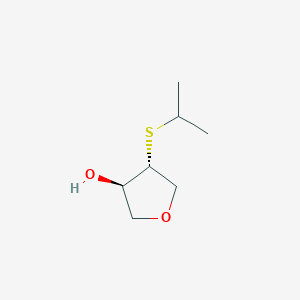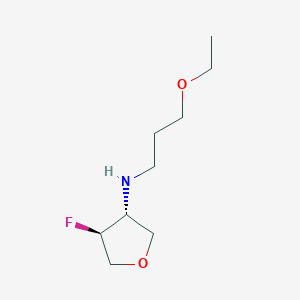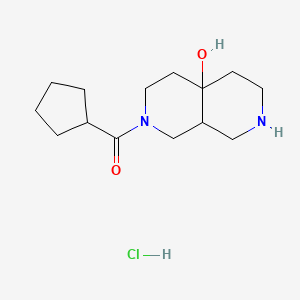
4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Preparation
A study by Harikumar and Rajendran (2014) demonstrated the use of ultrasound irradiation in the preparation of nitro aromatic ethers, providing insights into the synthesis process that could be applied to compounds like 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene. Their research highlights the effectiveness of ultrasound in enhancing chemical reactions through a kinetic study of the preparation of 1-butoxy-4-nitrobenzene, potentially offering a method to synthesize similar compounds more efficiently (Harikumar & Rajendran, 2014).
Functionalized Alkoxyamine Initiators for Polymer Synthesis
Miura et al. (1999) discussed the synthesis of functionalized alkoxyamine initiators and their application in creating block copolymers. This research could provide a framework for the application of this compound in polymer synthesis, where similar functionalization techniques might be employed for advanced material creation (Miura, Hirota, Moto, & Yamada, 1999).
Frustrated Lewis Pairs and Aminoxyl Radicals
Sajid et al. (2012) explored the N,N-addition of frustrated Lewis pairs to nitric oxide, leading to the formation of unique aminoxyl radicals. Their findings suggest potential routes for the functionalization and application of nitrobenzene derivatives, including this compound, in creating novel radical species with specific chemical properties (Sajid et al., 2012).
Charge Transfer Complexes in Polymer Solar Cells
Fu et al. (2015) investigated the role of charge transfer complexes in improving the electron transfer process of polymer solar cells. By introducing a fluorescent inhibitor similar to this compound, they achieved an improvement in power conversion efficiency, indicating potential applications of such compounds in enhancing solar cell performance (Fu et al., 2015).
Nucleophilic Aromatic Substitution by Hydrogen
Gold, Miri, and Robinson (1980) provided insights into the role of sodium borohydride in nucleophilic aromatic substitution reactions, a process potentially applicable to the chemical transformations of this compound. Their research sheds light on the reaction mechanisms and intermediates, offering a basis for understanding how similar compounds might undergo substitution reactions (Gold, Miri, & Robinson, 1980).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUZRVLGCOQJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)


![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine](/img/structure/B1531539.png)

amine](/img/structure/B1531541.png)


![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)
